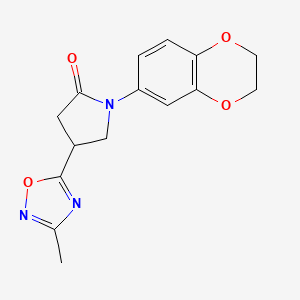

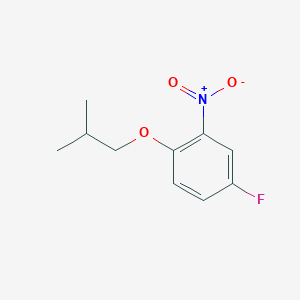

![molecular formula C19H16FN5 B2813306 N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-57-8](/img/structure/B2813306.png)

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound that contains a pyrazolo[3,4-d]pyrimidin-4-amine moiety. This suggests that it might belong to the class of compounds known as pyrazolopyrimidines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring .

科学的研究の応用

Platelet Antiaggregating Activity and Other Biological Activities

Research conducted by Bondavalli et al. (1992) on 3,5-diphenyl-1H-pyrazole derivatives, including pyrazolo[3,4-d]pyrimidines, highlighted their significant platelet antiaggregating activity. These compounds exhibited effects superior or comparable to acetyl-salicylic acid and also demonstrated moderate antihypertensive, local anesthetic, analgesic, and antiinflammatory activities in animal models (Bondavalli et al., 1992).

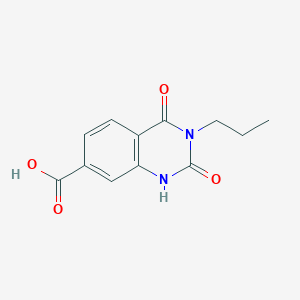

Antimycobacterial and Antituberculosis Activity

Sutherland et al. (2022) reported on the potency of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. This study showcased the design, synthesis, and evaluation of approximately 70 novel derivatives, highlighting their potential as inhibitors of M.tb with effective in vitro growth inhibition, low hERG liability, and good metabolic stabilities (Sutherland et al., 2022).

Synthesis and Characterization of Derivatives

Li-feng (2011) focused on the synthesis and characterization of new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives. The study detailed the synthesis process, yielding compounds with potential biological activity, characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy (Li-feng, 2011).

Anticancer Activity

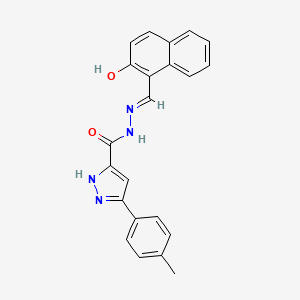

Research by Abdellatif et al. (2014) on new pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line. Some compounds, particularly those with nitrobenzylideneamino substituents, showed potent inhibitory activity, highlighting their therapeutic potential (Abdellatif et al., 2014).

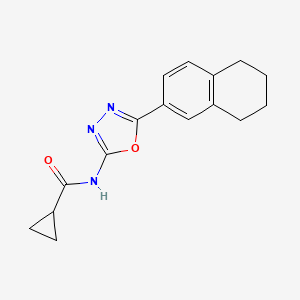

Antimicrobial and Anticancer Agents

Hafez et al. (2016) synthesized novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating them for in vitro antimicrobial and anticancer activity. Some compounds outperformed doxorubicin in anticancer activity, and most exhibited good to excellent antimicrobial effectiveness (Hafez et al., 2016).

Safety and Hazards

特性

IUPAC Name |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5/c1-12-3-4-13(2)17(9-12)24-18-16-10-23-25(19(16)22-11-21-18)15-7-5-14(20)6-8-15/h3-11H,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUHXBNLRQMCNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)

![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine](/img/structure/B2813239.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2813245.png)

![N-[1-(3,4-dichlorophenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2813246.png)